2-ethoxy-N-pentylaniline

Description

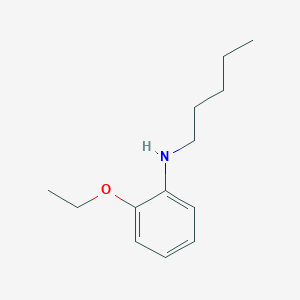

2-Ethoxy-N-pentylaniline is an aromatic amine derivative characterized by an ethoxy group (-OCH₂CH₃) at the ortho position of the benzene ring and a pentyl chain (-C₅H₁₁) attached to the nitrogen atom. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol .

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

2-ethoxy-N-pentylaniline |

InChI |

InChI=1S/C13H21NO/c1-3-5-8-11-14-12-9-6-7-10-13(12)15-4-2/h6-7,9-10,14H,3-5,8,11H2,1-2H3 |

InChI Key |

ZIKQWVAPAWHPSE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC=CC=C1OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-pentylaniline typically involves the alkylation of aniline. One common method is the reaction of aniline with pentyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The ethoxy group can be introduced through an etherification reaction using ethyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-pentylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Ethoxy-N-pentylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-pentylaniline involves its interaction with specific molecular targets. The ethoxy and pentyl groups can influence the compound’s binding affinity to enzymes and receptors. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2-ethoxy-N-pentylaniline and its structural analogs:

Key Observations:

Alkyl Chain Length: The pentyl substituent in this compound increases its molecular weight and hydrophobicity compared to the shorter ethyl chain in 2-ethoxy-N-ethylaniline (165.24 g/mol) . This longer chain may reduce solubility in polar solvents, though empirical data are unavailable. In contrast, N-(2-cyanoethyl)-N-ethylaniline incorporates a polar cyano (-CN) group, enhancing its utility in dye synthesis due to improved reactivity with textile fibers .

Synthetic Efficiency :

- The ethyl analog (2-ethoxy-N-ethylaniline ) achieves a high synthesis yield of 95% under optimized conditions, suggesting efficient alkylation or condensation protocols .

- For the naphthalene-derived analog (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline , a lower yield of 62% was reported, likely due to steric hindrance or side reactions .

The cyanoethyl group in N-(2-cyanoethyl)-N-ethylaniline introduces polarity and reactivity, enabling its use in synthesizing disperse dyes (e.g., Disperse Red 50, Disperse Blue 148) .

Biological Activity

2-Ethoxy-N-pentylaniline, a member of the aniline derivative family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C13H21NO and features an ethoxy group attached to a pentyl-substituted aniline structure. This unique composition contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Data derived from laboratory studies on various microbial strains.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, particularly focusing on its efficacy against various cancer cell lines. Notably, it has shown promise in inhibiting cell proliferation in breast and lung cancer models.

Case Study: Inhibition of Breast Cancer Cell Proliferation

In a recent study, this compound was tested against MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death.

The biological activity of this compound is attributed to several mechanisms:

- Cell Membrane Disruption : The ethoxy group enhances lipophilicity, allowing better penetration through lipid membranes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism, contributing to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Comparative Analysis with Related Compounds

When compared to structurally similar compounds like N-pentylaniline and ethoxybenzene derivatives, this compound exhibits enhanced biological activities due to the synergistic effects of the ethoxy and pentyl groups.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-Pentylaniline | Moderate | Low |

| Ethoxybenzene | Low | Moderate |

| This compound | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.